molecular formula C13H8F3NO4 B6393654 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid CAS No. 1261513-43-2

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid

Cat. No.: B6393654
CAS No.: 1261513-43-2
M. Wt: 299.20 g/mol
InChI Key: JUUYMZPUDKBPTA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Scientific Research Applications

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYMZPUDKBPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688249
Record name 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261513-43-2
Record name 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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